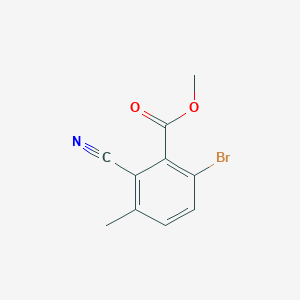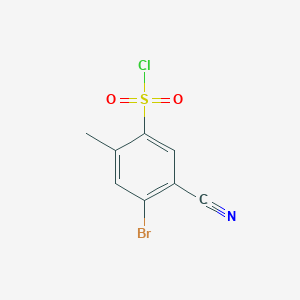
3-Bromo-4-cyano-5-fluorophenylacetic acid
Vue d'ensemble
Description
3-Bromo-4-cyano-5-fluorophenylacetic acid (BCFPA) is a unique compound with a wide range of applications in the laboratory. It has been used in the synthesis of a variety of compounds, as well as in the design of new drugs and therapies. BCFPA has also been used in the study of the biochemical and physiological effects of various compounds.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-cyano-5-fluorophenylacetic acid is not fully understood. However, it is believed that the bromine atom in 3-Bromo-4-cyano-5-fluorophenylacetic acid acts as a Lewis acid, which can form complexes with other molecules. This allows 3-Bromo-4-cyano-5-fluorophenylacetic acid to interact with various molecules, resulting in a variety of biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
3-Bromo-4-cyano-5-fluorophenylacetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to have an effect on the metabolism of glucose and lipids, as well as on the expression of certain genes. In addition, 3-Bromo-4-cyano-5-fluorophenylacetic acid has been shown to have an effect on the immune system and the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-Bromo-4-cyano-5-fluorophenylacetic acid in laboratory experiments is its low cost and ease of synthesis. Additionally, 3-Bromo-4-cyano-5-fluorophenylacetic acid is a relatively stable compound, making it suitable for use in a variety of laboratory settings. The main limitation of using 3-Bromo-4-cyano-5-fluorophenylacetic acid is that its mechanism of action is not fully understood, making it difficult to predict its effects in different situations.
Orientations Futures
There are a number of potential future directions for 3-Bromo-4-cyano-5-fluorophenylacetic acid. One potential direction is the development of new drugs and therapies based on 3-Bromo-4-cyano-5-fluorophenylacetic acid. Another potential direction is the further study of the biochemical and physiological effects of 3-Bromo-4-cyano-5-fluorophenylacetic acid. Additionally, 3-Bromo-4-cyano-5-fluorophenylacetic acid could be used in the development of new materials and compounds. Finally, 3-Bromo-4-cyano-5-fluorophenylacetic acid could be used to develop new methods for the synthesis of other compounds.
Applications De Recherche Scientifique
3-Bromo-4-cyano-5-fluorophenylacetic acid has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals and other drugs. It has also been used in the design of new drugs and therapies. In addition, 3-Bromo-4-cyano-5-fluorophenylacetic acid has been used in the study of the biochemical and physiological effects of various compounds.
Propriétés
IUPAC Name |
2-(3-bromo-4-cyano-5-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c10-7-1-5(3-9(13)14)2-8(11)6(7)4-12/h1-2H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLGILXTMNQDNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C#N)Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-cyano-5-fluorophenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B1415525.png)
![Toluene-4-sulfonic acid 2-[2-(2-iodoethoxy)-ethoxy]-ethyl ester](/img/structure/B1415526.png)

